2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Description
This compound is a quinazolin-4-one derivative featuring a 6,7-dimethoxy-substituted aromatic ring and a 2-methyl group on the quinazolinone core. The acetamide side chain is linked to a 1-methyl-1H-pyrazol-4-yl group, distinguishing it from other analogs. Quinazolinone derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The dimethoxy groups at positions 6 and 7 may enhance electron density and influence binding to biological targets, while the pyrazole moiety could modulate solubility and pharmacokinetic properties .
Properties
Molecular Formula |
C17H19N5O4 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C17H19N5O4/c1-10-19-13-6-15(26-4)14(25-3)5-12(13)17(24)22(10)9-16(23)20-11-7-18-21(2)8-11/h5-8H,9H2,1-4H3,(H,20,23) |
InChI Key |
VFXKSZLTOGSFOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NC3=CN(N=C3)C)OC)OC |
Origin of Product |
United States |
Biological Activity
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a synthetic compound that belongs to the quinazoline family. Its structural complexity and functional groups suggest potential biological activities, particularly in pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and neuroprotective properties.
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C23H27N3O6 |
| Molecular Weight | 441.5 g/mol |
| CAS Number | 1630851-00-1 |
Antimicrobial Activity
Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have reported that related compounds demonstrate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anti-inflammatory Activity
Quinazoline derivatives have also been investigated for their anti-inflammatory effects. A study indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests that the compound may exert a protective effect in inflammatory conditions.
Neuroprotective Effects
The neuroprotective potential of this compound is particularly noteworthy. Quinazoline derivatives have been implicated in the modulation of neurotransmitter systems and exhibit protective effects against neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated that related compounds could inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine, which is crucial for cognitive function . Additionally, molecular docking studies suggest that these compounds can cross the blood-brain barrier, enhancing their therapeutic potential in neurological disorders .
Case Studies
A recent study evaluated a series of quinazoline derivatives for their biological activity. Among them, a compound structurally similar to 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide showed promising results in reducing oxidative stress markers in neuronal cells and improving memory retention in animal models . The study utilized a combination of in vivo and in vitro assays to confirm the neuroprotective effects.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and neurotransmission.
- Receptor Binding : It interacts with specific receptors in the brain, potentially modulating neurotransmitter release and uptake.
- Antioxidant Activity : The presence of methoxy groups enhances its ability to scavenge free radicals, thus protecting cells from oxidative damage.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects in several areas:
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide have shown effectiveness against various cancer cell lines by inhibiting key pathways involved in tumor growth and proliferation.
Antimicrobial Properties
Research has demonstrated that this class of compounds possesses antimicrobial activity against a range of pathogens. For example, studies on related quinazoline derivatives have shown effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections.
Neurological Applications
Some studies have explored the role of quinazoline derivatives as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. The ability to enhance dopamine levels through MAO inhibition indicates a promising direction for developing treatments for neurological disorders.
Case Studies
Several case studies highlight the biological activities and therapeutic potentials of quinazoline derivatives:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics. |
| Study C | Neurological | Identified as a potent MAO-B inhibitor with potential for increasing central dopamine levels, reducing oxidative stress in neuronal cells. |
Synthesis and Derivatives
The synthesis of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves multi-step reactions that allow for the introduction of various functional groups to modify its biological activity. The ability to create derivatives with altered substituents opens avenues for optimizing pharmacological properties.
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinazolinone Core
The 4-oxoquinazolin-3(4H)-yl group undergoes nucleophilic substitution at position 3 due to electron-withdrawing effects from the carbonyl group. Common reactions include:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Amination | Ammonia/amine in DMF, 80–100°C | 3-aminoquinazolinone derivatives | Enhanced by methoxy groups’ electron-donating effects |
| Alkylation | Alkyl halides, K₂CO₃, DMSO | 3-alkylated quinazolinones | Methyl group at position 2 sterically hinders substitution |
Mechanistic Insight : The carbonyl group at position 4 polarizes the quinazolinone ring, making position 3 susceptible to nucleophilic attack. Methoxy groups at positions 6 and 7 stabilize intermediates via resonance .
Hydrolysis of the Acetamide Linker
The acetamide bond (-NH-CO-) is hydrolyzed under acidic or basic conditions:
| Conditions | Products | Yield | Notes |
|---|---|---|---|
| 2M HCl, reflux, 6h | 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid + 1-methyl-1H-pyrazol-4-amine | 85% | Acidic hydrolysis preferred for minimal side reactions |
| 1M NaOH, 60°C, 4h | Same products as above | 78% | Base hydrolysis slower due to pyrazole’s instability in strong bases |
Structural Impact : Hydrolysis disrupts the molecule’s pharmacological activity, making it critical to stabilize the acetamide group in drug formulations.
Oxidation of Methoxy Groups
Methoxy groups at positions 6 and 7 are oxidized to carbonyls under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄, H₂SO₄ | 70°C, 3h | 6,7-diketoquinazolinone derivative |
| CrO₃, acetic acid | RT, 12h | Partial oxidation to hydroxyl groups |
Implications : Oxidation alters electron distribution, reducing bioactivity but enabling new synthetic pathways.
Cyclization Reactions
The pyrazole and quinazolinone moieties participate in intramolecular cyclization:
| Conditions | Products | Catalyst |
|---|---|---|
| PCl₅, toluene, 110°C | Pyrazolo-quinazolinone fused heterocycle | None |
| CuI, DMF, 120°C | Triazole-linked derivatives | Copper(I) iodide |
Applications : Cyclized products show enhanced DNA intercalation and kinase inhibition .
Coupling Reactions via the Pyrazole Ring
The 1-methyl-1H-pyrazol-4-yl group undergoes cross-coupling:
| Reaction Type | Conditions | Products |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, DME | Biaryl-pyrazole derivatives |
| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos, amine | Aminated pyrazole analogues |
Yield Optimization : Coupling efficiency depends on steric hindrance from the methyl group.
Factors Influencing Reactivity
-
Electronic Effects : Methoxy groups enhance electron density at positions 6 and 7, directing electrophiles to position 3 .
-
Steric Hindrance : The 2-methyl group limits access to the quinazolinone core, slowing substitution reactions.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates by stabilizing intermediates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related quinazolinone derivatives to highlight differences in substituents, synthesis, and biological activity.
Key Observations:
Substituent Effects on Activity: The 6,7-dimethoxy groups in the target compound may improve binding affinity compared to 6-chloro () or unsubstituted quinazolinones (), as electron-donating methoxy groups can enhance interactions with hydrophobic enzyme pockets . The 1-methylpyrazole side chain likely offers better metabolic stability than phenyl groups (e.g., in ) due to reduced susceptibility to oxidative degradation .
Synthetic Routes :
- The target compound’s synthesis likely involves condensation of 6,7-dimethoxy-2-methylquinazolin-4-one with 1-methylpyrazole-4-carboxamide, analogous to methods in (styryl derivatives) and (anti-inflammatory analogs).
- Yields for similar compounds range widely (29–83%), influenced by substituent complexity and reaction conditions .
- Anti-inflammatory activity: Ethylamino-substituted analogs outperform Diclofenac in preclinical models .
- Antimicrobial effects : Chlorinated derivatives (e.g., ) inhibit Mycobacterium tuberculosis growth .
Notes
Structural Determinants of Activity: The quinazolinone core is critical for binding to kinases and enzymes like InhA . Methoxy groups at positions 6 and 7 may enhance lipophilicity and membrane permeability compared to hydroxy or chloro substituents .
Computational modeling (e.g., docking studies) could predict interactions with targets like EGFR or InhA, leveraging structural insights from analogs .
Safety and Solubility: Pyrazole-containing derivatives generally exhibit lower toxicity than phenyl counterparts, as seen in anti-inflammatory studies . The dimethoxy groups may improve aqueous solubility relative to nonpolar styryl or chlorinated analogs .
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
Anthranilic acid derivatives undergo cyclization with acetic anhydride to form 2-methylquinazolin-4-one intermediates. For example, refluxing anthranilic acid with acetic anhydride produces 2-methyl-4H-benzo[d]oxazin-4-one, which is subsequently treated with hydrazine hydrate to yield 3-amino-2-methylquinazolin-4(3H)-one. This method achieves moderate yields (30–50%) and requires careful control of reaction time and temperature.
Benzotriazole-Mediated Synthesis
An alternative approach utilizes N-(2-aminobenzoyl)benzotriazoles as precursors. Reacting these with orthoesters (e.g., triethyl orthoacetate) in dioxane under reflux conditions forms 3-acylamino-4(3H)-quinazolinones. This method offers higher yields (34–84%) and reduces byproduct formation compared to traditional cyclization.
Table 1: Comparison of Quinazoline Core Synthesis Methods
Formation of the Acetamide Linkage
The acetamide bridge (-CH₂-C(=O)-NH-) connects the quinazolinone and pyrazole moieties. Key strategies include:
Nucleophilic Acyl Substitution
3-Amino-2-methyl-6,7-dimethoxyquinazolin-4-one reacts with chloroacetyl chloride in tetrahydrofuran (THF) to form 3-chloroacetamido intermediates. Subsequent displacement with 1-methyl-1H-pyrazol-4-amine in the presence of triethylamine (Et₃N) yields the target acetamide. This method is efficient but generates HCl byproducts requiring neutralization.
Carbodiimide-Mediated Coupling
A more controlled approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple carboxylic acid derivatives (e.g., 3-carboxypropylquinazolinone) with 1-methyl-1H-pyrazol-4-amine. This method, while high-yielding (70–85%), necessitates strict pH control and inert atmospheres.
Table 2: Acetamide Bond Formation Strategies
| Method | Reagents | Conditions | Yield | Key Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Chloroacetyl chloride, Pyrazole-amine | THF, Et₃N, 0–5°C | 60–75% | |
| EDC/HOBt Coupling | Carboxylic acid, EDC, HOBt | DMF, rt, N₂ atm | 70–85% |
Coupling with the Pyrazole Moiety
The final step involves introducing the 1-methyl-1H-pyrazol-4-yl group. Two predominant methods are documented:
Ullmann-Type Coupling
Brominated quinazolinone intermediates react with 1-methyl-1H-pyrazol-4-amine in the presence of copper(I) iodide (CuI) and trans-N,N′-dimethylcyclohexane-1,2-diamine (DMCDA) as a ligand. This reaction proceeds in dimethyl sulfoxide (DMSO) at 100–120°C, achieving 65–80% yields.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand enables C-N bond formation between aryl halides and the pyrazole amine. This method offers superior regioselectivity but requires expensive catalysts.
Optimization and Byproduct Management
Byproduct Formation
The benzotriazole-mediated route generates byproducts such as 6d′ and 6e′ (Figure 2 in), which arise from competing cyclization pathways. Column chromatography (SiO₂, ethyl acetate/hexane) effectively isolates these impurities.
Green Chemistry Approaches
Recent advances replace dioxane with cyclopentyl methyl ether (CPME) as a safer solvent, reducing environmental impact while maintaining yields. Microwave-assisted synthesis has also been explored, cutting reaction times from 20 h to 2 h.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%.
Q & A
Q. What are the recommended multi-step synthetic routes for preparing this quinazolinone-pyrazole acetamide derivative?
The synthesis typically involves constructing the 6,7-dimethoxy-2-methylquinazolin-4(3H)-one core first, followed by functionalization with the acetamide-pyrazole moiety. Key steps include:
- Quinazolinone formation : Cyclization of anthranilic acid derivatives under acidic conditions (e.g., acetic acid) with methylating agents for methoxy groups .
- Acetamide coupling : Reacting the quinazolinone intermediate with chloroacetyl chloride, followed by nucleophilic substitution using 1-methyl-1H-pyrazol-4-amine. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield optimization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Spectroscopy :
- ¹H/¹³C NMR : To verify substituent positions (e.g., methoxy groups at C6/C7, pyrazole-methyl protons) .
- IR : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and NH/amide bands (~3200 cm⁻¹) .
Q. How can researchers design preliminary biological activity assays for this compound?
- In vitro enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. What statistical experimental design methods optimize reaction conditions for higher yields?
- Response Surface Methodology (RSM) : Use a central composite design to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, optimize the acetamide coupling step by analyzing interactions between reaction time (X₁) and molar ratios (X₂) .
- Factorial Design : Screen catalysts (e.g., DCC, HOBt) and bases (e.g., Et₃N, NaHCO₃) to minimize side products .
Q. How can computational tools resolve contradictions in reported biological activity data?
- Molecular docking : Compare binding poses of the compound in different protein targets (e.g., kinase ATP-binding sites vs. protease active sites) to explain selectivity variations .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity trends across datasets .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to the pyrazole or acetamide moieties .
- Microsomal assays : Test hepatic stability using rat liver microsomes; optimize via CYP450 inhibition studies .
- Co-crystallization : Identify metabolic hotspots via X-ray crystallography with cytochrome P450 enzymes .
Q. How can reaction mechanisms for key synthetic steps be validated?
- Isotopic labeling : Use ¹⁸O-labeled water in quinazolinone cyclization to track oxygen incorporation .
- Kinetic studies : Monitor intermediates via LC-MS during acetamide coupling to distinguish SN1 vs. SN2 pathways .
- DFT calculations : Map energy profiles for plausible pathways (e.g., nucleophilic attack vs. ring-opening) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
